N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-3-5-13(6-4-12)11-18-20-17(22)16(21)19-14-7-9-15(23-2)10-8-14/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNNJMQPTKVBFM-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351073-00-2 | |
| Record name | N-(4-METHOXYPHENYL)-2-(2-(4-METHYLBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-methylbenzohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate various biochemical pathways. Additionally, the compound’s structure enables it to interact with cellular proteins, potentially inhibiting or activating specific enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs differ in substituent positions and electronic properties, impacting solubility, reactivity, and biological activity.
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methylbenzylidene (electron-donating) contrasts with the 4-nitrobenzylidene in , which may alter binding to biological targets (e.g., enzymes or receptors).
- Substituent Position : Ortho-substituted analogs (e.g., 2-methoxy in ) exhibit steric effects that could hinder molecular packing or protein interactions compared to para-substituted derivatives.
Biological Activity
N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide, also referred to by its chemical formula C17H17N3O3, is a compound that has attracted attention due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies regarding this compound.
Synthesis of the Compound
The synthesis of this compound involves the condensation reaction between 4-methoxyphenyl hydrazine and 4-methylbenzaldehyde. This reaction typically proceeds under acidic or basic conditions, leading to the formation of the hydrazone linkage characteristic of this class of compounds. The resulting product can be purified through recrystallization or chromatography.
Anticonvulsant Activity
Research has indicated that derivatives of hydrazones, including those similar to this compound, exhibit anticonvulsant properties. A study conducted by Kumar et al. synthesized various hydrazone derivatives and evaluated their anticonvulsant activity using the maximal electroshock (MES) seizure method. The results demonstrated that several compounds showed significant protective effects against seizures, suggesting a potential therapeutic application in epilepsy management .
Antitubercular Activity
Another area of interest is the antitubercular activity of similar hydrazone compounds. A study focused on the interaction of these compounds with InhA, an enzyme crucial for Mycobacterium tuberculosis survival. The results indicated that specific structural features in hydrazones enhance their binding affinity to InhA, thereby exhibiting potent antitubercular activity .
Photoprotective Properties
Moreover, some derivatives related to this compound have been investigated for their photoprotective properties. These compounds were shown to effectively absorb UV radiation and demonstrated favorable safety profiles when tested on human skin cells. The UVA protection factor (PF) was notably high, indicating their potential use in sunscreen formulations .
Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide?
The compound is synthesized via a multi-step condensation process. A typical route involves:
- Step 1 : Formation of a hydrazone intermediate by reacting 4-methylbenzaldehyde with hydrazine.
- Step 2 : Condensation of the hydrazone with N-(4-methoxyphenyl)-2-oxoacetamide in ethanol or methanol under reflux (60–80°C) .
Key reagents include acetic acid or sodium acetate as catalysts, with purification via recrystallization (methanol/water mixtures). Yield optimization requires strict control of stoichiometry, temperature, and reaction time .
Basic: Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : For confirming the (E)-configuration of the hydrazinylidene moiety and verifying substituent positions (e.g., methoxy and methyl groups) .
- HPLC : To assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry : To validate the molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalysis : Adding 1–2 mol% of p-toluenesulfonic acid (p-TsOH) accelerates condensation kinetics .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition of thermally sensitive intermediates .
Statistical tools like Design of Experiments (DoE) can systematically evaluate parameter interactions .
Advanced: What is the hypothesized mechanism of action for its biological activity?
The hydrazinylidene group facilitates hydrogen bonding with enzymatic active sites (e.g., kinases or oxidoreductases), while the 4-methylbenzylidene moiety engages in hydrophobic interactions. Molecular docking studies suggest competitive inhibition of ATP-binding pockets in cancer-related targets . In vitro assays (e.g., MTT) should validate IC50 values against cell lines like HeLa or MCF-7 .
Advanced: How can crystallographic data resolve structural ambiguities?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software provides precise bond angles and conformations. For example:
- The (E)-configuration of the hydrazinylidene group is confirmed by dihedral angles >150° between the benzylidene and acetamide planes .
- Disorder in solvent molecules (e.g., dimethylformamide) requires refinement with constraints to avoid overfitting .
Advanced: How to address contradictions in reported bioactivity data for analogous compounds?
Discrepancies in antimicrobial or anticancer efficacy (e.g., varying MIC or IC50 values) may arise from:
- Structural variations : Substitution at the methoxyphenyl or benzylidene groups alters lipophilicity and target affinity .
- Assay conditions : Differences in cell culture media, incubation times, or solvent controls (e.g., DMSO concentration) .
Meta-analyses using standardized protocols (e.g., CLSI guidelines) are recommended for cross-study comparisons .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
- Functional Group Modifications : Replace the 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and enzyme binding .
- Isosteric Replacements : Substitute the hydrazinylidene moiety with thiocarbonyl to assess resistance to hydrolysis .
- Pharmacophore Mapping : QSAR models using CoMFA/CoMSIA can predict bioactivity trends .
Basic: How does the compound behave under varying pH and temperature conditions?
- Hydrolysis : Susceptible to acidic/basic hydrolysis at the acetamide bond, producing 4-methoxyaniline and oxoacetate derivatives .
- Thermal Stability : Decomposes above 200°C (DSC/TGA data), with degradation products identified via GC-MS .
Stabilization strategies include lyophilization or storage in anhydrous solvents .
Advanced: What statistical methods validate analytical and bioassay data?
- Principal Component Analysis (PCA) : Reduces dimensionality in spectroscopic datasets (e.g., NMR/IR) to identify outliers .
- Bland-Altman Plots : Assess agreement between replicate bioassays .
- Student’s t-test or ANOVA : Determine significance of IC50 differences across cell lines (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
